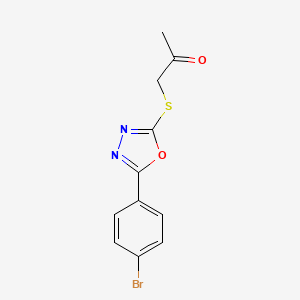

1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one

Description

Properties

IUPAC Name |

1-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S/c1-7(15)6-17-11-14-13-10(16-11)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGPEKYBIKLOQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thioether Formation: The thioether linkage is formed by reacting the oxadiazole derivative with a bromophenyl thiol compound in the presence of a base such as sodium hydroxide or potassium carbonate.

Final Coupling: The final step involves coupling the thioether intermediate with propan-2-one under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Biological Significance

-

Anti-Cancer Activity

- Research indicates that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one have shown promise in inducing apoptosis in glioblastoma cells through mechanisms involving DNA damage and cell cycle arrest .

- A study highlighted the effectiveness of these compounds against estrogen receptor-positive breast cancer cells (MCF7), demonstrating their potential as chemotherapeutic agents .

- Anti-Diabetic Properties

- Antimicrobial Activity

Case Study 1: Anti-Cancer Efficacy

A study focusing on a series of oxadiazole derivatives demonstrated significant cytotoxicity against the LN229 glioblastoma cell line. The most effective compounds were subjected to further assays that confirmed their ability to induce apoptosis through DNA damage mechanisms .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various oxadiazole derivatives, it was found that certain compounds exhibited activity comparable to standard antibiotics like norfloxacin and fluconazole against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to these targets, while the thioether linkage provides stability and facilitates cellular uptake.

Comparison with Similar Compounds

Key Research Findings

Substituent-Driven Bioactivity: Electron-withdrawing groups (e.g., NO₂ in 4g) enhance cytotoxicity, likely by improving target binding .

Structural Versatility : The oxadiazole-thio scaffold accommodates diverse substituents (pyrimidine, sulfonyl-piperidine) for tailored bioactivity .

Synthetic Flexibility : Propan-2-one derivatives avoid complex catalysts (e.g., Pd), simplifying scale-up compared to palladium-mediated syntheses .

Biological Activity

The compound 1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one is a derivative of the 1,3,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique molecular structure characterized by a brominated phenyl group and an oxadiazole ring. The molecular formula is , with a molecular weight of approximately 376.23 g/mol. The presence of the oxadiazole moiety contributes to its bioisosteric properties, making it a promising candidate for drug development.

Biological Activity Overview

The biological activities associated with oxadiazole derivatives are extensive and include:

- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.143 µM to over 90 µM against different tumor types .

- Antimicrobial Properties : The compound's potential as an antimicrobial agent has been highlighted in various research findings. Oxadiazole derivatives have shown efficacy against both bacterial and fungal strains, with minimum inhibitory concentration (MIC) values often in the low microgram/mL range .

- Anti-inflammatory Effects : Research indicates that oxadiazole derivatives can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Anticancer Activity

A study exploring the anticancer properties of oxadiazole derivatives found that modifications to the core structure significantly enhanced activity against human cancer cell lines. For example, derivatives similar to this compound exhibited IC50 values as low as 2.76 µM against ovarian cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Ovarian (OVXF 899) | 2.76 |

| Compound B | Renal (RXF 486) | 1.143 |

| Compound C | Colon (CXF HT-29) | 9.27 |

Antimicrobial Activity

In vitro studies have demonstrated that oxadiazole-containing compounds possess significant antimicrobial properties. For instance, one derivative showed MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

Anti-inflammatory Studies

Research has indicated that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines, suggesting their potential application in treating conditions like arthritis and other inflammatory disorders .

Q & A

Q. What synthetic strategies are optimal for preparing 1-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one, and how can reaction conditions be optimized?

The synthesis typically involves two key steps: (1) formation of the 1,3,4-oxadiazole ring and (2) thioether linkage to the propan-2-one moiety. A common approach utilizes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the oxadiazole core, followed by nucleophilic substitution with a thiol-containing propan-2-one derivative . Optimization includes adjusting reaction time (20–30 minutes for CuAAC), solvent polarity (DMF or THF), and stoichiometric ratios of intermediates. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic methods?

- IR spectroscopy : Identify characteristic peaks for C=O (1681–1700 cm⁻¹), C=N (1600 cm⁻¹), and S-C (1076–1290 cm⁻¹) bonds .

- NMR : ¹H NMR should show resonances for the 4-bromophenyl group (δ 7.4–7.8 ppm) and the propan-2-one methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms the oxadiazole carbons (δ 160–170 ppm) .

- X-ray crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., π-π stacking of aromatic rings) .

Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%) and detect degradation products .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition temperature >200°C).

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC to simulate long-term storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and guide experimental design?

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gap, dipole moment) to predict reactivity and interaction with biological targets .

- Molecular docking : Simulates binding to enzymes (e.g., EGFR or LOX) using software like AutoDock Vina. Focus on hydrogen bonding with the oxadiazole sulfur and hydrophobic interactions with the 4-bromophenyl group .

Q. What experimental approaches resolve contradictions in bioactivity data across different assay systems?

Discrepancies in IC₅₀ values (e.g., LOX inhibition vs. antifungal activity) may arise from assay conditions (pH, co-solvents) or cellular uptake efficiency. Address this by:

Q. How do substituent modifications on the 4-bromophenyl or oxadiazole ring alter pharmacological properties?

- Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance electrophilicity, improving enzyme inhibition but reducing solubility.

- Methoxy groups increase lipophilicity, enhancing membrane permeability but potentially reducing metabolic stability .

- Systematic SAR studies using analogues (e.g., 4-chloro or 4-fluorophenyl derivatives) can quantify these effects .

Q. What strategies mitigate challenges in crystallizing the compound for X-ray studies?

- Solvent screening : Test polar (ethanol) vs. non-polar (hexane) solvents for crystal growth.

- Slow evaporation : Use a 1:1 v/v mixture of dichloromethane and methanol at 4°C to promote nucleation.

- Additives : Introduce trace amounts of acetic acid to disrupt π-π stacking and improve crystal quality .

Q. How can spectroscopic anomalies (e.g., unexpected NMR splitting) be interpreted?

Unusual splitting patterns may indicate restricted rotation of the 4-bromophenyl group or hydrogen bonding with the oxadiazole nitrogen. Variable-temperature NMR (VT-NMR) can confirm dynamic processes by observing coalescence at elevated temperatures (e.g., 50–80°C) .

Methodological Considerations

Q. What protocols ensure reproducibility in biological assays involving this compound?

Q. How can reaction byproducts be identified and minimized during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.